![molecular formula C4H6N2O B1355365 3-Methylisoxazol-4-amine CAS No. 354795-62-3](/img/structure/B1355365.png)
3-Methylisoxazol-4-amine
Overview
Description
3-Methylisoxazol-4-amine is a heterocyclic organic compound . It has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 3-Methylisoxazol-4-amine, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . An improved protocol for the synthesis of isoxazolone derivatives involves the L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux .Molecular Structure Analysis
The molecular structure of 3-Methylisoxazol-4-amine can be viewed using Java or Javascript . It is a five-membered heterocyclic moiety .Chemical Reactions Analysis
3-Methylisoxazol-5-amine has been used in heterocyclizations with aromatic aldehydes, pyruvic acid, and its derivatives .Physical And Chemical Properties Analysis
3-Methylisoxazol-4-amine has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol . It is a heterocyclic organic compound .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-Methylisoxazol-4-amine,” focusing on six unique applications. Each field is given a separate and detailed section with a clear and descriptive heading.
Pharmaceutical Research
3-Methylisoxazol-4-amine has several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . It is used in the synthesis of novel compounds through green chemistry approaches .
Chemical Synthesis
This compound is utilized in the synthesis of various heterocyclic compounds, such as furanones, pyrrolones , and naphtho[1,2-e][1,3]oxazines . These syntheses often involve multi-component reactions and can lead to compounds with potential applications like mosquito larvicidal activity .
Environmental Science
In environmental science, 3-Methylisoxazol-4-amine is an intermediate in the biodegradation process of certain pharmaceuticals like sulfamethoxazole by bacteria such as Pseudomonas psychrophila .
Mechanism of Action
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of significant importance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for isoxazole synthesis, including 3-Methylisoxazol-4-amine .
properties
IUPAC Name |
3-methyl-1,2-oxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWDJRGXLVJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549980 | |
Record name | 3-Methyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoxazol-4-amine | |
CAS RN |
354795-62-3 | |
Record name | 3-Methyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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